molecular formula C8H8F2OS B14866981 (2,2-Difluoro-3-(thiophen-2-yl)cyclopropyl)methanol

(2,2-Difluoro-3-(thiophen-2-yl)cyclopropyl)methanol

Cat. No.: B14866981
M. Wt: 190.21 g/mol
InChI Key: WIVYJJJFVLESBM-UHFFFAOYSA-N
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Description

(2,2-Difluoro-3-(thiophen-2-yl)cyclopropyl)methanol is a compound that features a cyclopropyl ring substituted with a thiophene group and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluoro-3-(thiophen-2-yl)cyclopropyl)methanol typically involves the cyclopropanation of a thiophene derivative followed by the introduction of fluorine atoms. One common method is the reaction of thiophene with a difluorocarbene precursor under basic conditions to form the cyclopropyl ring. The reaction conditions often involve the use of strong bases such as potassium tert-butoxide and solvents like tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluoro-3-(thiophen-2-yl)cyclopropyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used to substitute the fluorine atoms under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2,2-Difluoro-3-(thiophen-2-yl)cyclopropyl)methanol is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of the thiophene ring and fluorine atoms can improve the compound’s binding affinity and selectivity for biological targets .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its unique structural features may contribute to the development of new drugs with improved efficacy and reduced side effects .

Industry

In the industrial sector, this compound is used in the development of advanced materials such as organic semiconductors and light-emitting diodes (OLEDs). The incorporation of fluorine atoms can enhance the electronic properties of these materials .

Mechanism of Action

The mechanism of action of (2,2-Difluoro-3-(thiophen-2-yl)cyclopropyl)methanol involves its interaction with specific molecular targets. The thiophene ring and fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,2-Difluoro-3-(thiophen-2-yl)cyclopropyl)methanol is unique due to its combination of a cyclopropyl ring, thiophene group, and fluorine atoms. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

(2,2-difluoro-3-thiophen-2-ylcyclopropyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2OS/c9-8(10)5(4-11)7(8)6-2-1-3-12-6/h1-3,5,7,11H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVYJJJFVLESBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2C(C2(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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